Benzene-1,3,5-triyltriboronic acid
Overview
Description
Benzene-1,3,5-triyltriboronic acid is a benzene derivative substituted with three boronic acid groups at the meta-positions. This compound, with the molecular formula C6H9B3O6, is known for its unique chemical properties and versatility in various scientific applications .
Mechanism of Action
Target of Action
Benzene-1,3,5-triyltriboronic acid primarily targets various ligands to synthesize COFs . The compound’s interaction with these ligands forms the basis of its mode of action.
Mode of Action
The compound interacts with its targets through several reactions. These include a dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides . These interactions result in changes that are integral to the compound’s function.
Biochemical Pathways
The compound affects several biochemical pathways. The dehydration reaction with boronic acids leads to the formation of boroxine linkers. The boronate esterification with diols produces boronate ester linkers. The Suzuki cross-coupling reaction with aryl halides is another pathway that the compound affects . The downstream effects of these pathways are crucial to the compound’s overall function.
Pharmacokinetics
The compound’s storage conditions suggest that it may have specific requirements for stability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to synthesize COFs through its interactions with various ligands . These effects are integral to the compound’s function and efficacy.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It is stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and the presence of certain gases.
Biochemical Analysis
Biochemical Properties
Benzene-1,3,5-triyltriboronic acid interacts with various ligands to synthesize COFs . These reactions include dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with various ligands to synthesize COFs . These reactions include dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyltriboronic acid can be synthesized through several methods. One common approach involves the reaction of this compound tris(pinacol) ester with an appropriate amount of carbon tetrachloride under an inert atmosphere . Another method includes the dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The reactions are carried out under controlled environments to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-triyltriboronic acid undergoes various chemical reactions, including:
Dehydration Reactions: Forms boroxine linkers when reacted with boronic acids.
Boronate Esterification: Reacts with diols to produce boronate ester linkers.
Suzuki Cross-Coupling Reactions: Reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Dehydration Reactions: Boronic acids, typically under an inert atmosphere.
Boronate Esterification: Diols, often in the presence of a catalyst.
Suzuki Cross-Coupling Reactions: Aryl halides, palladium catalysts, and base.
Major Products:
Boroxine Linkers: Formed from dehydration reactions.
Boronate Ester Linkers: Result from boronate esterification.
Biaryl Compounds: Produced from Suzuki cross-coupling reactions.
Scientific Research Applications
Benzene-1,3,5-triyltriboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3,5-Benzenetricarboxylic Acid: Another benzene derivative with carboxylic acid groups instead of boronic acid groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyphenyl groups at the meta-positions.
Uniqueness: Benzene-1,3,5-triyltriboronic acid is unique due to its boronic acid groups, which provide distinct reactivity and versatility in forming various linkers and frameworks. This makes it particularly valuable in the synthesis of COFs and MOFs, where its ability to form stable boroxine and boronate ester linkers is crucial .
Biological Activity
Benzene-1,3,5-triyltriboronic acid (C6H9B3O6), a derivative of benzene featuring three boronic acid groups at the meta positions, exhibits significant biological activity due to its unique chemical properties. This article explores its mechanisms of action, biochemical pathways, and applications in various fields such as chemistry, biology, and medicine.
This compound is known for its ability to form stable linkers through various chemical reactions. The primary reactions include:
- Dehydration Reactions : These reactions lead to the formation of boroxine linkers when reacted with other boronic acids.
- Boronate Esterification : This process involves the reaction with diols to produce boronate ester linkers.
- Suzuki Cross-Coupling Reactions : It reacts with aryl halides to form biaryl compounds.
These reactions are crucial for synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in sensors and energy storage systems .
Biochemical Pathways
The biological activity of this compound primarily involves its interaction with various ligands. The compound's ability to form stable boronate complexes allows it to participate in biochemical pathways that are essential for cellular functions. Notably:
- Formation of COFs : The synthesis of COFs using this compound has implications for drug delivery systems and biosensors.
- Detection of Metal Ions : It has been employed in developing fluorescence chemosensors for detecting metal ions such as Zn²⁺ and Cd²⁺ .
Pharmacokinetics and Safety Profile
This compound must be handled under specific conditions to maintain its stability and efficacy. It is typically stored under inert gas atmospheres at low temperatures (2-8°C) to prevent degradation. Safety data indicate that it may cause skin irritation upon contact and is harmful if ingested .
Applications in Research and Industry
The compound's versatility extends across multiple domains:
- Chemistry : Utilized as a ligand in the synthesis of COFs and MOFs for applications in sensors and battery cathodes.
- Biology : Investigated for its potential use in theranostic platforms for cancer treatment.
- Medicine : Research is ongoing regarding its application in drug delivery systems due to its ability to form stable complexes with therapeutic agents .
Case Studies
Several studies highlight the compound's effectiveness in real-world applications:
- Synthesis of Fluorescent Polymers :
- Development of Conductive MOFs :
Comparative Analysis with Similar Compounds
Compound Name | Functional Groups | Applications |
---|---|---|
This compound | Boronic acid groups | COFs, MOFs, sensors |
1,3,5-Benzenetricarboxylic Acid | Carboxylic acid groups | Organic synthesis |
1,3,5-Tris(4-carboxyphenyl)benzene | Carboxyphenyl groups | Polymer chemistry |
This compound stands out due to its unique reactivity attributed to boronic acid groups. This versatility is particularly valuable in synthesizing stable frameworks essential for various technological advancements.
Properties
IUPAC Name |
(3,5-diboronophenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUYXOLMQYLIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)B(O)O)B(O)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9B3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-21-4 | |
Record name | Benzene-1,3,5-triyltriboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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